O,O-Diethyl S-phenyl phosphorothioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

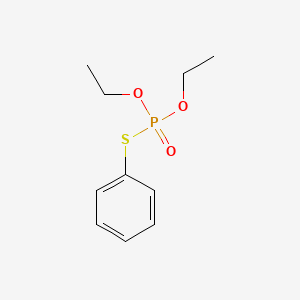

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphorylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPLRWWFQJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940398 | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-58-3 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O,O-Diethyl S-phenyl phosphorothioate chemical properties and structure

An In-Depth Technical Guide to O,O-Diethyl S-phenyl phosphorothioate: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is an organophosphorus compound belonging to the phosphorothioate class of molecules. These compounds are characterized by the presence of a sulfur atom that replaces one of the oxygen atoms in a phosphate group, a substitution that imparts unique chemical and biological properties. While not as widely known as some commercial pesticides or drugs, this compound serves as a crucial reference compound for researchers in agrochemical development, medicinal chemistry, and environmental science. Its structure makes it an excellent model for studying the reactivity of the phosphorothioate linkage, a moiety of great interest in the development of nuclease-resistant antisense oligonucleotides and novel insecticides.[1][2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. These data points are critical for everything from experimental design to safety assessments.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1889-58-3 | [3][4] |

| Molecular Formula | C₁₀H₁₅O₃PS | [3][4] |

| Molecular Weight | 246.26 g/mol | [3][4] |

| InChI Key | GFWPLRWWFQJJOL-UHFFFAOYSA-N | |

| SMILES | O=P(OCC)(SC1=CC=CC=C1)OCC | [5] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Significance and Application Context | Source(s) |

| Physical Form | Colorless to light-yellow liquid/oily liquid | Influences handling, storage, and formulation choices. | [6] |

| Purity | ≥97% (typical commercial grade) | High purity is essential for use as an analytical standard or in mechanistic studies to avoid confounding results. | |

| Storage Conditions | Store in a refrigerator (2-8°C), in a dry, well-ventilated place. Keep container tightly sealed. | Essential for preventing degradation via hydrolysis or oxidation, ensuring long-term stability. | [3][5] |

| Topological Polar Surface Area (TPSA) | 60.8 Ų | This value suggests moderate cell membrane permeability, a key parameter in drug and pesticide design. | [4] |

| Rotatable Bond Count | 6 | The number of rotatable bonds indicates molecular flexibility, which can influence its binding affinity to biological targets. | [4] |

| Hydrogen Bond Acceptor Count | 4 | Affects solubility in protic solvents and potential interactions with biological macromolecules. | [4] |

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and bonds in this compound dictates its reactivity and interaction with its environment. The structure features a central phosphorus(V) atom bonded to an oxygen (a phosphoryl group), two ethoxy groups, and a thiophenyl group.

Caption: Core structure of this compound.

Spectroscopic analysis provides empirical validation of this structure. While a complete dataset from a single source is not available, published data for this compound allows for a composite understanding.[6]

Table 3: Summary of NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Information | Structural Assignment |

| ¹H NMR | ~7.3-7.6 | Multiplet | Aromatic protons of the phenyl group. |

| ~4.1-4.2 | Doublet of quartets (dq) | Methylene protons (-O-CH₂-) of the ethoxy groups, coupled to both phosphorus and methyl protons. | |

| ~1.3 | Triplet (t) | Methyl protons (-CH₃) of the ethoxy groups, coupled to the methylene protons. | |

| ¹³C NMR | ~126-135 | Doublets (due to P-C coupling) | Aromatic carbons of the phenyl group. |

| ~64 | Doublet (due to P-O-C coupling) | Methylene carbons (-O-CH₂-) of the ethoxy groups. | |

| ~16 | Doublet (due to P-O-C-C coupling) | Methyl carbons (-CH₃) of the ethoxy groups. | |

| ³¹P NMR | ~21.7 | Singlet | Phosphorus atom in the phosphorothioate core. |

Causality Insight: The characteristic downfield shift of the phosphorus atom in the ³¹P NMR spectrum is indicative of the P=O environment, while the couplings observed in the ¹H and ¹³C NMR spectra are definitive proof of the connectivity between the ethyl groups and the phosphorus center through an oxygen atom.

Synthesis and Purification

The synthesis of phosphorothioates can be challenging, often requiring harsh reagents or complex purification steps. A notable advancement is the development of a metal- and solvent-free protocol, which represents a greener and more efficient approach.[6]

Experimental Protocol: Metal- and Solvent-Free Synthesis

This protocol is adapted from a published procedure for the synthesis of various phosphorothioates.[6]

-

Reagent Preparation: In a clean, dry reaction vessel, combine diphenyl disulfide (1 equivalent) and diethyl phosphite (1 equivalent).

-

Initiation: The reaction is typically initiated by gentle heating (e.g., 50-70°C) or can proceed at room temperature over a longer period. The absence of a solvent ensures maximum reactant concentration.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the diethyl phosphite signal and the appearance of the product signal around 21.7 ppm.

-

Work-up and Purification: Upon completion, the crude product, an oily liquid, is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound. The self-validating aspect of this protocol lies in the clean conversion observed via NMR, with minimal side products under these optimized conditions.

References

- 1. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 1889-58-3|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

O,O-Diethyl S-phenyl phosphorothioate synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of O,O-Diethyl S-phenyl phosphorothioate

Introduction

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to two ethoxy groups, a sulfur atom, and a phenyl group via the sulfur atom (a thioester linkage). This structure belongs to the phosphorothioate class of compounds, which are analogues of phosphates where one of the oxygen atoms is replaced by sulfur. The specific linkage, P-S-Aryl, imparts distinct chemical and physical properties that are leveraged in various fields, including agricultural chemistry and as intermediates in organic synthesis. This guide provides a detailed exploration of the primary synthesis pathways for this compound, intended for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the methodologies.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on precursor availability, desired scale, and reaction efficiency. Below, we detail two of the most robust and commonly employed synthetic routes.

Pathway 1: Nucleophilic Substitution of Diethyl Chlorophosphate

This pathway represents a classic and direct approach based on the principles of nucleophilic substitution at a phosphorus(V) center. The core of this reaction is the attack of a soft nucleophile, the thiophenolate anion, on the electrophilic phosphorus atom of diethyl chlorophosphate.

Theoretical Basis and Mechanism

The reaction proceeds via an S_N2-type mechanism at the phosphorus center. Thiophenol is first deprotonated by a suitable base, typically sodium hydride or sodium metal, to generate the highly nucleophilic sodium thiophenolate.[1][2] This anion then attacks the phosphorus atom of diethyl chlorophosphate, displacing the chloride leaving group. The hard-soft acid-base (HSAB) theory supports this reaction's favorability, as the soft sulfur nucleophile preferentially attacks the relatively soft phosphorus center over the harder carbonyl carbon if an analogous acyl chloride were used.

Diagram of Nucleophilic Substitution Pathway

Experimental Protocol: Synthesis via Sodium Thiophenolate

This protocol details the synthesis from commercially available precursors.

Materials and Reagents:

-

Thiophenol (C₆H₅SH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diethyl chlorophosphate ((C₂H₅O)₂P(O)Cl)[3]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Thiophenolate Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.0 eq). Wash the NaH dispersion with anhydrous hexane to remove mineral oil, then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF via the dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete deprotonation.[1][2]

-

Phosphorylation: Recool the resulting sodium thiophenolate suspension to 0 °C.

-

Add diethyl chlorophosphate (1.0 eq) dropwise. A white precipitate of sodium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The crude product is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield this compound as an oily liquid.[4]

Pathway 2: One-Pot Synthesis from Diethyl Phosphite

This modern approach offers an efficient alternative that avoids the handling of highly reactive chlorophosphates. It involves the in-situ generation of a reactive sulfur species that couples with diethyl phosphite.

Theoretical Basis and Mechanism

This pathway leverages the tautomeric nature of diethyl phosphite, which exists in equilibrium between the phosphonate form ((EtO)₂P(O)H) and the phosphite form ((EtO)₂P(OH)). The reaction can be initiated by adding elemental sulfur to diethyl phosphite in the presence of a base like triethylamine.[5] This forms a triethylammonium O,O'-diethyl thiophosphate salt in situ. This ambident nucleophile can then react with an electrophilic phenyl source. However, a more direct and common variant involves the reaction of diethyl phosphite and a thiol in the presence of an oxidant and often a catalyst.[6] This is an oxidative cross-dehydrogenative coupling (CDC) reaction. The mechanism can be complex but generally involves the formation of a disulfide intermediate from the thiol, which then reacts with the diethyl phosphite.[5]

Diagram of One-Pot Synthesis Pathway

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a general method for phosphorothioate synthesis, highlighting a solvent-free, microwave-assisted approach for efficiency.[5][7]

Materials and Reagents:

-

An appropriate phenylating agent (e.g., a benzenediazonium salt or diphenyl disulfide)

-

Elemental sulfur (S₈)

-

Triethylamine (Et₃N)

-

Acidic alumina (Al₂O₃)

Procedure:

-

Reagent Preparation: In a microwave-safe vessel, thoroughly mix diethyl phosphite (1.2 eq), the phenylating agent (1.0 eq), elemental sulfur (1.5 eq), triethylamine (1.5 eq), and acidic alumina (as a solid support).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After cooling, the reaction mixture is extracted with a suitable solvent like dichloromethane or ethyl acetate.

-

The solid support (alumina) is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.[5]

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Nucleophilic Substitution | Pathway 2: One-Pot Synthesis |

| Precursors | Thiophenol, NaH, Diethyl chlorophosphate | Diethyl phosphite, Phenyl source, Sulfur, Base |

| Reactivity | Highly reactive and moisture-sensitive reagents (NaH, chlorophosphate) | Generally more stable precursors |

| Reaction Conditions | Anhydrous conditions, inert atmosphere, often cryogenic temperatures | Can be performed under milder conditions; microwave irradiation enhances speed |

| Byproducts | NaCl (easily removed) | Stoichiometric amounts of base salts; potential for disulfide byproducts |

| Scalability | Well-established and scalable | Good for lab scale; large-scale microwave synthesis can be challenging |

| Green Chemistry | Use of hazardous reagents and solvents | Potentially solvent-free, atom-economical |

| Typical Yields | Good to excellent (70-90%) | Moderate to good (60-85%)[4][5] |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: Flash column chromatography on silica gel is the standard method for purifying this compound from unreacted starting materials and byproducts. A mobile phase of hexane and ethyl acetate is typically effective.

-

Characterization: The structure and purity are confirmed using a combination of spectroscopic techniques:

-

³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. This compound will show a characteristic singlet in the range of δ 21-23 ppm.[4]

-

¹H NMR: Will show signals for the aromatic protons of the phenyl group and the characteristic triplet and quartet for the two ethoxy groups.[4]

-

¹³C NMR: Will show distinct signals for the carbons of the phenyl ring and the ethoxy groups.[4]

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition (C₁₀H₁₅O₃PS).[4]

-

Safety Considerations

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Thiophenol: Possesses an extremely foul odor and is toxic. Handle with care.

-

Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas.

-

Diethyl Chlorophosphate: Corrosive and a suspected cholinesterase inhibitor.

-

Organophosphorus Compounds: Many organophosphorus compounds are neurotoxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cas 930-69-8,SODIUM THIOPHENOXIDE | lookchem [lookchem.com]

- 3. Nerve agent simulant diethyl chlorophosphate detection using a cyclization reaction approach with high stokes shift system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Metal- and Solvent-Free Synthesis of Phosphinothioates, Phosphonothioates, Phosphorothioates, and Related Selenium Derivatives: An Efficient Green Protocol [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Phosphorothioate synthesis by P-S coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 亚磷酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Diethylphosphite - Wikipedia [en.wikipedia.org]

A Toxicological Deep Dive: O,O-Diethyl S-phenyl phosphorothioate in Mammalian Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O,O-Diethyl S-phenyl phosphorothioate (ESDP) is an organophosphate compound belonging to a class of chemicals widely recognized for their potent biological activity, primarily as acetylcholinesterase inhibitors. This technical guide provides a comprehensive toxicological profile of ESDP in mammals, synthesizing available data with established principles of organophosphate toxicology. We will explore its chemical identity, delve into the mechanistic underpinnings of its toxicity, analyze its metabolic fate, and evaluate its effects across various toxicological endpoints, including acute toxicity, potential genotoxicity, and reproductive effects. This document is designed to serve as a critical resource for researchers, toxicologists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for this class of compounds.

Introduction and Chemical Identity

This compound (ESDP) is a phosphorothioate ester. The defining feature of phosphorothioates is the presence of a sulfur atom replacing one of the oxygen atoms in the phosphate group. This structural feature is critical to its toxicokinetics, as it necessitates metabolic activation to exert its primary toxic effect. Understanding the fundamental properties of ESDP is the first step in a robust toxicological assessment.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1889-58-3 | [1] |

| Molecular Formula | C₁₀H₁₅O₃PS | |

| Molecular Weight | 246.27 g/mol | [2] |

| Physical Form | Colorless to light-yellow liquid | [1] |

| Synonyms | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| GHS Hazard Statement | H302: Harmful if swallowed | [1] |

Note: It is crucial to distinguish ESDP from its isomer, O,O-Diethyl O-phenyl phosphorothionate (CAS 32345-29-2), where the sulfur atom is double-bonded to the phosphorus (P=S), and the phenyl group is attached via an oxygen atom (P-O-Ph). While structurally similar, their metabolic activation pathways and toxic potency can differ.

Toxicodynamics: The Molecular Mechanism of Action

The primary mechanism of toxicity for ESDP, like most organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4]

The Cholinergic Crisis: Inhibition of Acetylcholinesterase

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses, terminating the nerve signal.[5] Inhibition of AChE by ESDP's active metabolite leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), leading to a state known as a "cholinergic crisis."[5][6]

The clinical manifestations of this crisis are predictable and dose-dependent, affecting the central nervous system, parasympathetic and sympathetic autonomic ganglia, and neuromuscular junctions.

Typical Symptoms of Organophosphate Poisoning in Mammals:

-

Muscarinic Effects: Hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (cramps, vomiting), and bronchoconstriction (difficulty breathing).[7]

-

Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually paralysis, including paralysis of the respiratory muscles.[6]

-

Central Nervous System (CNS) Effects: Restlessness, anxiety, ataxia, convulsions, and respiratory depression.[6]

Death from acute organophosphate poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive bronchial secretions, and paralysis of the diaphragm and intercostal muscles.[7]

A Secondary Mechanism: Potential Hepatotoxicity

While AChE inhibition is the primary toxic action, research on the isomer O,O-diethyl, O-phenyl phosphorothionate (SV1) suggests a potential for hepatotoxicity, particularly after induction of hepatic enzymes.[8] In phenobarbital-pretreated rats, a high intraperitoneal dose (400 mg/kg) of SV1 caused periacinar hydropic degeneration.[8] This was associated with a significant depression of cytochrome P-450 levels. The proposed mechanism involves oxidative desulfuration in liver microsomes, releasing a reactive form of sulfur that covalently binds to cellular components, initiating liver damage.[8] This suggests that under specific conditions, ESDP might also pose a risk of liver injury, a factor to consider in chronic exposure scenarios.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Organophosphates are generally well-absorbed via oral, dermal, and inhalation routes. Their lipophilic nature facilitates passage across biological membranes.

-

Distribution: Following absorption, ESDP would be expected to distribute throughout the body. Tissues with high blood flow, like the liver and kidneys, would likely show initial high concentrations. Due to its lipophilicity, it may also accumulate in adipose tissue.

-

Metabolism (Biotransformation): This is the most critical phase determining the toxicity of ESDP. Metabolism occurs primarily in the liver, mediated by cytochrome P450 (CYP450) mixed-function oxidases.[10][11] There are two competing primary pathways:

-

Bioactivation (Oxidative Desulfuration): The P=S group is converted to a P=O group, transforming ESDP into its highly potent oxygen analog (oxon). This oxon is the primary inhibitor of AChE. This reaction requires NADPH and molecular oxygen.[10]

-

Detoxification (Hydrolysis): Esterase enzymes, such as paraoxonases (PON1), can hydrolyze ESDP and its oxon analog, cleaving the ester bonds to produce less toxic metabolites like diethyl phosphorothioate and phenol.[12]

-

The balance between these activation and detoxification pathways determines the ultimate toxicity of an exposure and can vary between species, age, and due to genetic polymorphisms (e.g., in PON1).[12]

-

Excretion: The water-soluble metabolites produced during detoxification are primarily excreted in the urine.

Mammalian Toxicity Profile

Acute Toxicity

Specific experimental LD₅₀ values for oral exposure to ESDP in mammals are not consistently reported in publicly accessible databases. However, the compound is classified under the Globally Harmonized System (GHS) with the hazard statement H302, "Harmful if swallowed".[1] This classification generally corresponds to an acute oral LD₅₀ range of 50-2000 mg/kg body weight in rats. For reference, a study on the isomer O,O-diethyl, O-phenyl phosphorothionate (SV1) in phenobarbital-pretreated rats demonstrated significant hepatotoxicity following a single high intraperitoneal dose of 400 mg/kg.[8]

Table 2: Acute Toxicity Profile of this compound

| Endpoint | Classification / Value | Species | Route | Source |

| Acute Oral Toxicity | GHS H302: Harmful if swallowed | N/A | Oral | [1] |

| Acute Oral LD₅₀ | Estimated range: 50-2000 mg/kg | Rat | Oral | GHS Classification |

| Acute Dermal Toxicity | No data available | N/A | Dermal | |

| Acute Inhalation Toxicity | No data available | N/A | Inhalation |

The lack of a definitive public LD₅₀ value underscores the importance of conducting thorough dose-range finding studies when initiating research with this compound.

Genotoxicity and Carcinogenicity

No studies have been identified that specifically assess the genotoxic or carcinogenic potential of ESDP. However, the broader class of organophosphate pesticides has been evaluated.

-

Genotoxicity: Some organophosphates, such as acephate and monocrotophos, have demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test).[3][13] The mechanism can involve DNA damage, potentially through the generation of reactive oxygen species.[14]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has evaluated several organophosphates. Parathion, a structurally related phosphorothioate, is classified as "possibly carcinogenic to humans" (Group 2B).[15][16] In contrast, bioassays of malathion and its oxygen analog, malaoxon, did not find evidence of carcinogenicity in F344 rats or B6C3F1 mice under the conditions of the studies.[7][17] A common metabolite, O,O-diethyl phosphorothioate, is not listed by IARC as a carcinogen.[12]

Given the data on related compounds, a potential for genotoxicity cannot be ruled out without specific testing of ESDP. Standard genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, chromosomal aberration test) would be necessary to characterize this endpoint.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of ESDP are lacking. However, studies on other organophosphates indicate that this is a significant area of concern.

-

In male rats, exposure to methyl parathion has been shown to decrease sperm density and cause structural damage to the epididymis.[18]

-

Studies on organophosphate flame retardants like triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) in rats have demonstrated adverse effects on reproductive performance, including reduced numbers of live pups and decreased pup survival.[19][20] These studies also showed developmental effects in offspring, such as reduced body weights and delays in pubertal endpoints, at exposure levels that also caused reduced cholinesterase activity.[19]

These findings suggest that ESDP could potentially interfere with reproductive function and development. Any comprehensive toxicological evaluation must include assessments of fertility, and pre- and post-natal development.

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following section details standardized protocols relevant to the toxicological assessment of ESDP.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a high-throughput colorimetric assay to determine the inhibitory potency (IC₅₀) of ESDP's active metabolite on AChE.

Principle: The assay, developed by Ellman, measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB⁻), a yellow anion that is measured spectrophotometrically at 412 nm.[9][21] A reduction in the rate of color formation in the presence of an inhibitor is proportional to the degree of AChE inhibition.

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh)

-

Test compound (ESDP-oxon) stock solution (e.g., 10 mM in DMSO)

-

DMSO (for dilutions and vehicle control)

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents. Create serial dilutions of the ESDP-oxon stock solution in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.

-

Plate Setup (in duplicate or triplicate):

-

Blank Wells: Add 150 µL of phosphate buffer and 50 µL of DTNB solution.

-

Control Wells (100% Activity): Add 100 µL of phosphate buffer, 25 µL of DMSO/buffer (vehicle), and 25 µL of AChE enzyme solution.

-

Test Wells: Add 100 µL of phosphate buffer, 25 µL of the various ESDP-oxon dilutions, and 25 µL of AChE enzyme solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the DTNB solution to the Control and Test wells. To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells (including blanks). The final volume should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in the reader. Measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of ESDP-oxon using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the metabolic fate of ESDP, specifically to identify metabolites and determine metabolic stability.

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[22] By incubating ESDP with liver microsomes in the presence of necessary cofactors (NADPH), one can simulate Phase I metabolism and analyze the depletion of the parent compound and the formation of metabolites over time.[23]

Materials:

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

-

ESDP stock solution (in a suitable organic solvent like acetonitrile or DMSO)

-

Ice-cold "stop solution" (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw microsomes on ice. Prepare a master mix containing buffer and microsomes (e.g., to a final protein concentration of 0.5-1.0 mg/mL).

-

Incubation Setup: In microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for 5 minutes.

-

Initiate Reaction: Add a small volume of ESDP stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM). The final organic solvent concentration should be low (<1%) to avoid inhibiting enzyme activity.

-

Start the Clock: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution. Vortex gently to mix.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold stop solution. The stop solution precipitates the proteins and halts the reaction.

-

Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10-20 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to autosampler vials for analysis by LC-MS/MS.

-

Data Analysis:

-

Quantify the peak area of the parent compound (ESDP) at each time point relative to the internal standard.

-

Plot the natural log of the percentage of ESDP remaining versus time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Use the LC-MS/MS to screen for and identify potential metabolites by looking for expected mass transitions (e.g., for the ESDP-oxon, hydrolyzed products).

-

Conclusion and Future Directions

This compound (ESDP) exhibits a toxicological profile characteristic of the organophosphorothioate class. Its primary mechanism of toxicity is the potent, irreversible inhibition of acetylcholinesterase following metabolic bioactivation to its oxon analog, leading to a classical cholinergic crisis. While a definitive oral LD₅₀ is not publicly available, GHS classification indicates it is harmful if swallowed. Furthermore, data from analogous compounds raise concerns about potential hepatotoxicity, genotoxicity, and adverse effects on reproduction and development.

This guide highlights significant data gaps for ESDP, particularly in the areas of chronic toxicity, carcinogenicity, and reproductive/developmental studies. Future research should prioritize these endpoints to enable a comprehensive risk assessment. The provided protocols for AChE inhibition and in vitro metabolism serve as a foundation for researchers to quantitatively assess the potency and metabolic fate of ESDP and other novel organophosphate compounds. Such data are essential for both regulatory assessment and the development of safer alternatives in industry and medicine.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. O,O-Diethyl O-phenyl phosphorothioate | CymitQuimica [cymitquimica.com]

- 3. Comparative investigation on the mutagenicities of organophosphate, phthalimide, pyrethroid and carbamate insecticides by the Ames and lactam tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. academic.oup.com [academic.oup.com]

- 7. Bioassay of malaoxon for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies of the enzymic mechanism of the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) by rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. informaticsjournals.co.in [informaticsjournals.co.in]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. occupationalcancer.ca [occupationalcancer.ca]

- 17. Bioassay of Malathion for Possible Carcinogenicity (CAS No. 121-75-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The reproductive toxicity of the organophosphate pesticide 0, 0-dimethyl 0-4-nitrophenyl phosphorothioate (methyl parathion) in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Molecular Profile of O,O-Diethyl S-phenyl phosphorothioate

An In-Depth Technical Guide to the Metabolic Fate and Degradation of O,O-Diethyl S-phenyl phosphorothioate

This compound is an organophosphorus compound belonging to the phosphorothioate class. Structurally characterized by a central phosphorus atom double-bonded to sulfur (a thionophosphoryl group), and single bonds to two ethoxy groups and a thiophenyl group, this molecule is a representative member of a chemical class widely utilized as pesticides and insecticides.[1][2] Their efficacy stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3][4] However, the biological activity and environmental persistence of this compound are not intrinsic properties alone but are profoundly dictated by its metabolic transformation and degradation pathways. This guide provides a detailed exploration of these pathways, the enzymatic systems responsible, and the experimental methodologies used to elucidate them.

Part 1: The Dichotomy of Metabolism: Bioactivation and Detoxification

The metabolic fate of phosphorothioate pesticides like this compound is a classic example of a metabolic dichotomy. The same enzymatic systems can lead to either the bioactivation of the compound into a more potent toxicant or its detoxification into excretable, less harmful metabolites.[3][5] This balance is critical in determining the overall toxicological profile of the compound.

Phase I Metabolism: The Central Role of Cytochrome P450

Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis.[4] For this compound, the Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the primary mediator of its Phase I biotransformation.[3][4][6]

-

Oxidative Desulfuration (Bioactivation): The most critical metabolic step is the CYP-mediated oxidative desulfuration. This reaction replaces the sulfur atom of the P=S bond with an oxygen atom, converting the parent phosphorothioate into its corresponding oxon analog, O,O-Diethyl S-phenyl phosphate.[3][7] This oxon metabolite is a significantly more potent inhibitor of acetylcholinesterase and is largely responsible for the acute neurotoxicity of the parent compound.[3][6] Several CYP isoforms, including CYP2B6, CYP2C19, and CYP3A4, have been identified as key players in the metabolism of various organophosphorus pesticides and are likely involved in this bioactivation pathway.[3][5][6][8]

-

Oxidative Dearylation (Detoxification): Concurrently, CYP enzymes can catalyze a dearylation reaction, which involves the cleavage of the P-S-phenyl bond.[3] This is a detoxification pathway that yields less toxic metabolites, such as diethyl phosphorothioic acid and phenol.

-

Hydrolysis (Detoxification): While CYP enzymes are central, another crucial detoxification mechanism is hydrolysis, mediated by A-esterases such as paraoxonase 1 (PON1).[3] These enzymes can hydrolyze both the parent compound and, more importantly, the highly toxic oxon metabolite, breaking it down into diethyl phosphate and phenol.[5]

Phase II Metabolism: Conjugation for Excretion

The metabolites generated during Phase I, particularly phenol from the dearylation pathway, possess functional groups that can be targeted by Phase II conjugating enzymes.[4] These enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules (like glucuronic acid or sulfate) to the metabolites.[4] This process significantly increases their water solubility, facilitating their elimination from the body via urine.

Diagram: Metabolic Pathways of this compound

Caption: Metabolic transformation of this compound.

Part 2: Environmental Degradation

The fate of this compound in the environment is governed by a combination of biotic and abiotic processes that determine its persistence, mobility, and potential for ecological impact.[9][10]

Biotic Degradation (Biodegradation)

Microbial metabolism is a primary route of degradation for organophosphate pesticides in soil and aquatic environments.[10] Soil bacteria and fungi can utilize the compound as a source of carbon and phosphorus. The rate of biodegradation is influenced by several factors, including microbial population density, soil type, temperature, pH, and moisture.[10] Notably, soils with a history of pesticide application often exhibit enhanced degradation rates due to the adaptation of the microbial community.[10] The pathways often mirror mammalian metabolism, involving hydrolysis and oxidation to break down the molecule into simpler, less toxic substances like diethyl dithiophosphate, phosphate, and sulfate anions.[2]

Abiotic Degradation

-

Hydrolysis: This is a significant chemical degradation pathway for phosphorothioate esters. The P-S bond is susceptible to cleavage by water. The rate of hydrolysis is highly dependent on pH and temperature; for instance, hydrolysis is generally faster under alkaline conditions.[11][12][13] While enzymatic hydrolysis is key in biological systems, abiotic hydrolysis is a major factor in the environmental persistence of the compound, especially in water bodies.[10]

-

Photolysis: Direct degradation by sunlight (photolysis) can occur, but its significance varies. Some organophosphates are not susceptible to direct photolysis as they absorb little UV light.[14] However, indirect photolysis, involving reactions with photochemically produced hydroxyl radicals in the atmosphere or water, can contribute to its degradation.[14]

Table 1: Key Enzymes and Processes in Metabolism and Degradation

| Enzyme/Process | Location/Matrix | Primary Role | Pathway |

| Cytochrome P450s | Liver (Microsomes) | Oxidative Desulfuration | Bioactivation |

| (e.g., CYP2B6, 3A4) | Oxidative Dearylation | Detoxification | |

| Esterases (PON1) | Liver, Plasma | Hydrolysis of Oxon | Detoxification |

| UGTs, SULTs | Liver (Cytosol) | Conjugation of Phenol | Detoxification |

| Microbial Enzymes | Soil, Water | Hydrolysis, Oxidation | Biodegradation |

| Chemical Hydrolysis | Water, Soil | Cleavage of Ester Bonds | Abiotic Degradation |

Part 3: Experimental Methodologies: A Framework for Investigation

To rigorously characterize the metabolic fate and degradation of this compound, a multi-faceted experimental approach is required. The protocols described below represent a self-validating system, where in vitro findings guide in vivo studies, and both inform environmental risk assessments.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

Causality: This assay is the cornerstone for identifying CYP450-mediated metabolic pathways. By providing a concentrated source of these enzymes and the necessary cofactors, we can isolate and characterize the initial biotransformation steps in a controlled environment.

Methodology:

-

Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a master mix containing phosphate buffer (pH 7.4), MgCl₂, and the NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺).

-

Incubation: Pre-warm the master mix at 37°C. Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).

-

Time-Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Each aliquot is immediately mixed with a cold stop solution (e.g., acetonitrile containing an internal standard) to precipitate proteins and halt the reaction.

-

Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and its metabolites, is transferred for analysis.

-

LC-MS/MS Analysis: Samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound and identify and quantify key metabolites (e.g., the oxon form, phenol).

-

Data Interpretation: The rate of disappearance of the parent compound and the rate of appearance of metabolites are calculated to determine the intrinsic clearance and identify the primary metabolic pathways.

Diagram: Experimental Workflow for In Vitro HLM Assay

Caption: Workflow for Human Liver Microsome (HLM) metabolic stability assay.

Protocol 2: Environmental Degradation in Soil (Adapted from OECD 307)

Causality: This study simulates the environmental fate of the compound in a key terrestrial compartment. It allows for the determination of degradation kinetics (e.g., DT₅₀ - time to 50% dissipation) under controlled, reproducible aerobic conditions, providing critical data for environmental risk assessment.

Methodology:

-

Soil Selection: Choose at least two distinct soil types with varying characteristics (e.g., pH, organic matter content, microbial biomass).

-

Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples to facilitate tracking of the parent compound and its degradation products.

-

Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (e.g., 20°C, 40-60% moisture holding capacity). Include sterile control samples to differentiate between biotic and abiotic degradation.

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate samples from both non-sterile and sterile setups.

-

Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water) to recover the parent compound and its metabolites.

-

Analysis: Analyze the extracts using radio-HPLC or LC-MS/MS to quantify the remaining parent compound and identify major degradation products. The formation of non-extractable residues and ¹⁴CO₂ can also be monitored.

-

Data Analysis: Plot the concentration of the parent compound over time to calculate the degradation rate constant and the DT₅₀ value.

Conclusion

The journey of this compound through biological and environmental systems is a complex interplay of chemical reactions. In mammals, its fate is dictated by a delicate balance within the hepatic CYP450 system, which can either detoxify it or activate it into a potent neurotoxin. Subsequent hydrolysis and conjugation are essential for its clearance. Environmentally, its persistence is challenged by both microbial action and chemical hydrolysis. A thorough understanding of these pathways, elucidated through the rigorous experimental designs presented, is paramount for predicting its toxicological profile, assessing environmental risk, and guiding the development of safer alternatives.

References

- 1. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450-specific human PBPK/PD models for the organophosphorus pesticides: chlorpyrifos and parathion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of cytochrome P450 genetic variants in pesticide metabolism and the risk of child neurodevelopment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbophenothion - Wikipedia [en.wikipedia.org]

O,O-Diethyl S-phenyl phosphorothioate CAS number and IUPAC nomenclature

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of O,O-Diethyl S-phenyl phosphorothioate, tailored for researchers, scientists, and professionals in drug development and chemical research. It covers the compound's fundamental identifiers, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in authoritative scientific sources.

Chemical Identification and Structure

This compound is an organophosphorus compound belonging to the phosphorothioate class. The defining feature of this molecule is the P(O)-S linkage, where a sulfur atom replaces one of the non-bridging oxygens of a standard phosphate ester. This substitution significantly influences the compound's reactivity and biological activity.

Its identity is unequivocally established by its CAS Registry Number and systematic IUPAC nomenclature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1889-58-3 | [2] |

| Molecular Formula | C₁₀H₁₅O₃PS | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| InChI Key | GFWPLRWWFQJJOL-UHFFFAOYSA-N | [2] |

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The compound is typically supplied as a colorless to light-yellow liquid and requires refrigerated storage to maintain its integrity[2]. Its handling necessitates adherence to strict safety protocols due to its potential toxicity, characteristic of the organophosphate class.

| Property | Value | Source |

| Physical Form | Colorless to light-yellow liquid | [2] |

| Storage Temperature | Refrigerator (2-8 °C) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Codes | P261, P305, P338, P351 | [2] |

Synthesis and Analytical Characterization

The synthesis of phosphorothioates is a critical area of research, given their prevalence in agrochemicals and pharmaceuticals[3]. Modern synthetic chemistry emphasizes the development of environmentally benign protocols that offer high yields and purity.

Green Synthetic Protocol

A highly efficient, metal- and solvent-free method has been developed for the synthesis of S-aryl phosphorothioates[3]. This protocol represents a significant advancement over traditional methods that may require harsh reagents or metal catalysts. The causality behind this choice is the reduction of hazardous waste and simplification of product purification, which are paramount in both academic and industrial settings.

The reaction proceeds via the coupling of a dialkyl H-phosphonate (in this case, diethyl phosphite) with a disulfide (diphenyl disulfide). The absence of a solvent or metal catalyst makes this a "green" and atom-economical approach.

Caption: Workflow for the solvent-free synthesis of the target compound.

Step-by-Step Methodology: [3]

-

Reagent Combination: In a suitable reaction vessel, combine diethyl phosphite (1.0 mmol, 1 equiv.) and diphenyl disulfide (1.0 mmol, 1 equiv.).

-

Reaction Conditions: Stir the neat (solvent-free) mixture at room temperature (approx. 25 °C) for 3 hours. The reaction should be monitored to completion.

-

Scientific Rationale: This method leverages the intrinsic reactivity of the starting materials, avoiding the need for external energy input or catalytic activation, thus enhancing its green credentials.

-

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous solution of a weak base (e.g., 5% NaHCO₃) to remove the thiophenol byproduct.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

-

Self-Validation: The purity of the final product must be confirmed through the analytical techniques described below. The expected yield for this protocol is approximately 63%[3].

-

Analytical Data

Characterization relies on a combination of spectroscopic techniques to confirm the structure and assess purity. The data presented below are based on values reported for the product obtained via the green synthesis protocol[3].

| Technique | Observed Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.57 (dd, J = 4.9, 2.4 Hz, 2H), 7.39–7.32 (m, 3H), 4.19 (dq, J = 14.2, 7.0 Hz, 4H), 1.31 (t, J = 7.1 Hz, 6H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 134.60 (d, J = 5.2 Hz), 129.41 (d, J = 2.2 Hz), 129.06 (d, J = 2.9 Hz), 126.62 (d, J = 7.2 Hz), 64.13 (d, J = 6.2 Hz), 16.07 (d, J = 7.2 Hz) |

| ³¹P NMR (121 MHz, CDCl₃) | δ 21.69 |

Applications in Research and Development

While the broader class of organophosphorus compounds is widely known for its use as pesticides and insecticides through the inhibition of acetylcholinesterase (AChE), this compound has found a specific and critical role in advanced chemical research[4][5].

Simulant for Chemical Warfare Agents

A primary research application for this compound is its use as a chemical simulant for V-type nerve agents (such as VX)[4][6]. Nerve agents are highly toxic organophosphorus compounds, making their direct study dangerous and highly regulated. This compound shares key structural and reactivity features—specifically the phosphorothioate core—but exhibits significantly lower acute toxicity.

This allows researchers to safely study the mechanisms of nerve agent degradation and develop effective catalytic systems for their neutralization. For instance, studies have demonstrated that Lanthanum(III) ions can catalyze the methanolysis of this compound with an astonishing 9.3 million-fold rate acceleration compared to the uncatalyzed reaction[4][6]. This research is vital for creating decontamination technologies for chemical weapons. The use of this compound provides a reliable and safer experimental model to optimize catalytic conditions before applying them to actual agents.

Mechanistic Probe in Toxicology

In toxicological studies, this compound can serve as a probe to understand the mechanisms of organophosphate-induced toxicity. Research has shown that, like other phosphorothionates, it can cause hepatotoxicity in rats, particularly after metabolic activation by cytochrome P-450 enzymes in the liver[7]. These studies help elucidate the pathways of toxic injury and the role of metabolic activation, which is crucial for assessing the risks of related compounds and developing potential therapies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many organophosphorus compounds is the irreversible inhibition of acetylcholinesterase (AChE)[5]. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts.

-

Binding: The organophosphate molecule, with its electrophilic phosphorus center, docks into the active site of AChE.

-

Phosphorylation: A serine residue in the AChE active site performs a nucleophilic attack on the phosphorus atom. This results in the formation of a stable, covalent phosphyl-enzyme complex and the displacement of the thiophenol leaving group.

-

Inhibition: The phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed during normal catalysis, the phosphylated adduct is extremely slow to hydrolyze.

-

Consequence: The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of cholinergic receptors, which results in neurotoxicity[5].

Caption: Mechanism of irreversible inhibition of Acetylcholinesterase.

Safety and Handling

As an organophosphorus compound, this compound must be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors[8].

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[8].

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[8].

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[8].

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[8].

-

-

Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary[8].

-

Spill Response: Evacuate personnel to a safe area. Use personal protective equipment. Contain the spill and collect with non-combustible absorbent material. Dispose of the waste in accordance with local regulations[8].

Conclusion

This compound is a compound of significant interest due to its structural relationship to highly toxic nerve agents and its utility as a research tool. Its well-defined chemical properties, coupled with modern, efficient synthetic routes, make it accessible for advanced studies. Its primary application as a simulant in the development of catalytic degradation systems for chemical warfare agents highlights its importance in security and defense research. Proper understanding of its synthesis, characterization, and safety protocols, as outlined in this guide, is essential for its effective and safe use in the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1889-58-3 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and this compound. Millions-fold acceleration of the destruction of V-agent simulants - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and this compound. Millions-fold acceleration of the destruction of V-agent simulants - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The hepatotoxicity of O,O-diethyl, O-phenyl phosphorothionate (SV1) for the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Rise and Scrutiny of a Cholinesterase Inhibitor: A Technical Guide to the Historical Development of O,O-Diethyl S-phenyl phosphorothioate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century witnessed a paradigm shift in agricultural pest control with the advent of synthetic organic pesticides. Among these, the organophosphorus (OP) compounds emerged as a dominant class, lauded for their high efficacy and broad-spectrum activity. This guide delves into the historical and technical development of a representative member of this class, O,O-Diethyl S-phenyl phosphorothioate. While not as widely recognized as some of its counterparts like parathion, its study provides a valuable lens through which to understand the synthesis, mechanism of action, metabolic fate, and toxicological considerations that have defined this pivotal group of insecticides. For professionals in drug development, the study of such compounds offers insights into enzyme inhibition, metabolic activation, and the intricate balance between efficacy and toxicity.

Chapter 1: The Genesis of a Molecule: Synthesis and Physicochemical Properties

A Legacy of Phosphorus Chemistry: The Dawn of Organophosphates

The journey to this compound is rooted in the pioneering work on organophosphorus chemistry in the 19th and early 20th centuries. Key milestones include the early synthesis of phosphate esters by Lassaigne in 1820 and the later, more extensive work by Michaelis.[1] The insecticidal properties of organophosphates were a serendipitous discovery stemming from research into nerve agents in Germany during the 1930s and 1940s, led by Gerhard Schrader.[2] This research culminated in the development of highly active compounds, including parathion (O,O-diethyl-p-nitrophenyl phosphorothionate), which set the stage for the synthesis of a vast array of related phosphorothioate insecticides.[3]

Crafting the Molecule: Laboratory Synthesis of this compound

The synthesis of this compound can be achieved through several routes, a common laboratory method involves the reaction of a dialkyl phosphite with a sulfenyl chloride or a disulfide. A representative synthesis is the reaction of diethyl phosphite with thiophenol in the presence of an oxidizing agent and a base.

Experimental Protocol: Laboratory Synthesis of this compound

Materials:

-

Diethyl phosphite

-

Thiophenol

-

Triethylamine (TEA)

-

Carbon tetrachloride (CCl4) or other suitable oxidizing agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of thiophenol (1.0 mmol) and diethyl phosphite (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride (1.5 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Caption: Synthetic workflow for this compound.

Physicochemical Profile

The physicochemical properties of this compound are crucial for its behavior as a pesticide, influencing its solubility, stability, and environmental distribution.

| Property | Value | Reference |

| Chemical Formula | C10H15O3PS | [4] |

| Molecular Weight | 246.26 g/mol | [4] |

| Appearance | Colorless to light-yellow liquid | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility in Water | Low | |

| Log P (octanol-water) | Estimated to be in the range of 3-4 | |

| Vapor Pressure | Low |

Chapter 2: Mechanism of Action: The Cholinesterase Inhibition Paradigm

The Vital Role of Acetylcholinesterase in Neurotransmission

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of both insects and mammals. It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This enzymatic degradation terminates the nerve impulse, allowing the synapse to reset for subsequent transmissions.

Caption: Normal function of acetylcholinesterase in a cholinergic synapse.

A Molecular Sabotage: Inhibition of Acetylcholinesterase

This compound, like other organophosphates, exerts its primary toxic effect by inhibiting acetylcholinesterase.[5] The phosphorothioate itself is a relatively weak inhibitor. However, it undergoes metabolic activation in the target organism to its oxygen analog, O,O-Diethyl S-phenyl phosphate (the "oxon"), which is a potent, irreversible inhibitor of AChE. This oxon analog mimics the structure of acetylcholine and binds to the active site of the enzyme, phosphorylating a critical serine residue. This covalent modification renders the enzyme non-functional, leading to an accumulation of acetylcholine in the synaptic cleft. The continuous stimulation of acetylcholine receptors results in neurotoxicity, manifesting as tremors, convulsions, paralysis, and ultimately, death.

Quantifying Inhibition: The Ellman's Assay

The inhibitory potential of compounds like this compound on acetylcholinesterase activity is commonly quantified using the Ellman's assay.[6] This colorimetric method provides a rapid and reliable means to determine the rate of AChE activity.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

-

This compound (and its oxon analog, if available)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a fresh stock solution of ATCI (10 mM) in deionized water.

-

Prepare a stock solution of the inhibitor (this compound or its oxon) in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Dilute the AChE stock solution in phosphate buffer to the desired working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: 180 µL of phosphate buffer.

-

Control wells (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.

-

Test wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the inhibitor solution at various concentrations.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

To each well, add 20 µL of the ATCI solution and 20 µL of the DTNB solution to start the reaction.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Chapter 3: Biotransformation and Toxicological Profile

A Double-Edged Sword: Metabolic Activation and Detoxification

The toxicity of this compound is intricately linked to its metabolism. The parent compound undergoes a critical bioactivation step, primarily in the liver, mediated by cytochrome P450 enzymes. This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, converting the phosphorothioate into its highly toxic oxon analog.[7]

Simultaneously, the organism possesses detoxification pathways to neutralize the parent compound and its toxic metabolite. These pathways primarily involve hydrolysis by esterases (such as A-esterases or paraoxonases) and conjugation with glutathione, catalyzed by glutathione S-transferases.[4] The balance between metabolic activation and detoxification is a key determinant of the overall toxicity of the compound in a particular species.

Caption: Metabolic pathways of this compound.

Unraveling Metabolism in the Lab: In Vitro Studies with Liver Microsomes

In vitro metabolism studies using liver microsomes are a cornerstone for understanding the biotransformation of xenobiotics like this compound.[8] These preparations contain a high concentration of cytochrome P450 enzymes and are instrumental in elucidating the kinetics of metabolic activation and detoxification.[9]

Experimental Protocol: In Vitro Metabolism using Rat Liver Microsomes

Materials:

-

Rat liver microsomes

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for extraction

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Add this compound (dissolved in a small volume of a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed incubation mixture to initiate the reaction.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot.

-

Vortex the sample and centrifuge to precipitate the proteins.

-

Collect the supernatant for analysis.

-

-

Metabolite Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of its metabolites, particularly the oxon analog.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time to determine the rate of metabolism and the half-life of the compound in the microsomal system.

-

Quantify the formation of key metabolites to understand the relative contributions of activation and detoxification pathways.

-

A Spectrum of Toxicity: Quantitative Data

The acute toxicity of this compound and related organophosphates varies significantly across different species and routes of exposure. The following table summarizes available or estimated acute toxicity data.

| Species | Route | LD50 / LC50 Value (mg/kg or mg/L) | Reference (or closest analog) |

| Rat | Oral | ~90 | [10] (General OP) |

| Rat | Dermal | >2000 | [11] (Malathion) |

| Rat | Intraperitoneal | 400 (for O,O-diethyl, O-phenyl phosphorothionate) | [7] |

| Mouse | Oral | ~90 | [10] (General OP) |

| Fish | 96-hour | 0.53 (for Phorate) | [12] |

Chapter 4: Environmental Fate and Ecotoxicology

The Afterlife of a Pesticide: Persistence and Degradation

The environmental persistence of this compound is a critical factor in its overall ecological impact. Like many organophosphates, it is susceptible to degradation in the environment through hydrolysis, photolysis, and microbial action.[13] Its persistence is influenced by factors such as soil type, pH, temperature, and microbial activity.

| Environment | Half-life (t½) | Factors Influencing Degradation | Reference (General OPs) |

| Soil | 15 - 40 days | Soil type, moisture content, microbial activity, temperature, pH | [13][14] |

| Water | Days to weeks | pH (hydrolysis is faster at alkaline pH), temperature, sunlight (photolysis) | [13] |

Beyond the Target: Ecotoxicological Impact

The broad-spectrum activity of organophosphate pesticides means they can have unintended consequences for non-target organisms. The high acute toxicity to insects also extends to other arthropods, including beneficial insects like pollinators. Aquatic ecosystems are particularly vulnerable to contamination from runoff, with fish and aquatic invertebrates exhibiting high sensitivity to these compounds.[1][15]

Chapter 5: A Legacy of Innovation and Caution

The story of this compound is emblematic of the broader narrative of organophosphate pesticides. Their development marked a significant advancement in the ability to control agricultural pests, contributing to increased food production. However, their mechanism of action, while highly effective, also presented significant risks to non-target organisms, including humans, and the environment.